4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Overview
Description
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : A study by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound similar to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, emphasizing its significance in medicinal chemistry (Smaliy et al., 2011).
- Crystal Structure Analysis : Pfaffenrot et al. (2012) investigated the crystal structure of a related pyrrolopyridine compound, providing insights into molecular conformations and intermolecular interactions (Pfaffenrot et al., 2012).
Biological Activity and Applications
- Enzyme Inhibition Studies : Venkateshan et al. (2019) conducted a study on pyridine derivatives, including molecular docking with enzymes, hinting at potential applications in targeting specific biological pathways (Venkateshan et al., 2019).
- Ligand Binding and Receptor Studies : Research by Bignan et al. (2006) on indoles and pyrrolopyridines, including structures with piperidine, revealed high-affinity binding to ORL-1 receptors, suggesting potential therapeutic uses (Bignan et al., 2006).
- Antitumor Activity : Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and found significant antitumor activity in mesothelioma models, highlighting the compound's potential in cancer therapy (Carbone et al., 2013).
Other Relevant Studies
- Antimicrobial Activity : Krolenko et al. (2016) synthesized oxadiazole derivatives containing pyrrolidine and piperidine rings, observing strong antimicrobial activity, which might be relevant for similar structures like this compound (Krolenko et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, also known as 3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of FGFRs .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound disrupts these pathways, affecting various biological processes .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
Future Directions
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNKWLVIJBPPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420614 | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149692-82-0 | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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